6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate
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Overview
Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate is a useful research compound. Its molecular formula is C18H13NO6S2 and its molecular weight is 403.42. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Cytotoxic Activities
Compounds with structural motifs similar to the queried chemical have been designed and synthesized, showing promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. For instance, novel analogs containing 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have demonstrated significant antibacterial effectiveness at non-cytotoxic concentrations. This research underlines the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).
Anticancer and Anti-5-lipoxygenase Agents
Derivatives of pyrazolopyrimidines, which share some structural similarities with the compound of interest, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies suggest the potential of such derivatives in therapeutic applications, highlighting their significance in medicinal chemistry research (Rahmouni et al., 2016).
Synthesis and Application in Drug Discovery
Research into the synthesis of functionalized fused-ring heterocycles from tautomers of compounds containing thiazole, oxazole, and benzothiazole groups demonstrates the versatility of these compounds in creating biologically active molecules. Such synthetic pathways offer new avenues for the development of drugs with improved efficacy and specificity (Silva, 2012).
Analgesic and Antioxidant Activities
Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety, structurally related to the queried compound, have shown significant analgesic and antioxidant properties. These findings open up possibilities for the development of new analgesic and antioxidant therapies, underlining the therapeutic potential of such compounds (Karrouchi et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to changes in cellular functions . For instance, some thiazole derivatives have been found to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For example, they have been found to affect the synthesis of neurotransmitters such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6S2/c1-10-7-26-18(19-10)27-8-12-5-13(20)16(6-22-12)25-17(21)11-2-3-14-15(4-11)24-9-23-14/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFDUMKBILMGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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